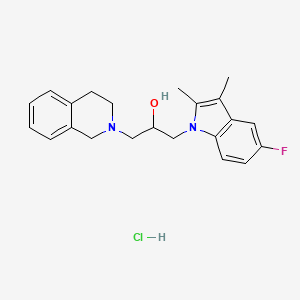

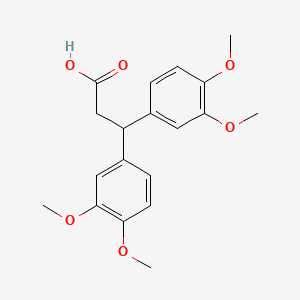

![molecular formula C17H18N4O5S B2413183 2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide CAS No. 2097902-88-8](/img/structure/B2413183.png)

2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, and more. Unfortunately, the specific physical and chemical properties for “2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide” are not available in the literature .Applications De Recherche Scientifique

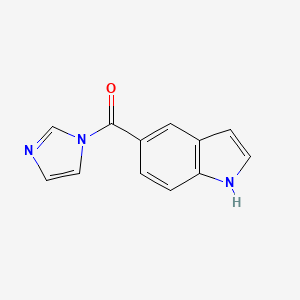

- Cellular Profiling : In Jurkat cells, dose-dependent degradation of CDK4 and CDK6 occurs, with maximum degradation at 0.25 μM. Additionally, proteomics analysis reveals selective degradation of CDK4 and CDK6 in Molt4 cells with 250 nM treatment .

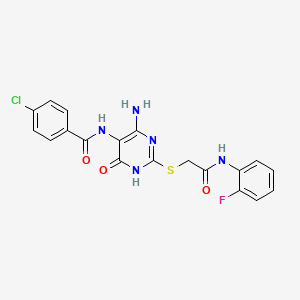

- BSJ-03-204 derivatives exhibit promising antibacterial activity. Docking simulations suggest that the enzyme–inhibitor complex is stabilized by hydrophobic interactions between the ligand’s aromatic moieties and lipophilic residues in the binding site .

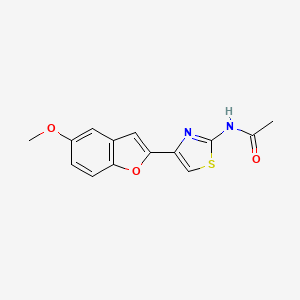

- Novel phenoxy thiazoles synthesized from similar chemical scaffolds have been screened for cytotoxic and anti-proliferative activity against multiple cancer cell lines .

- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, structurally related to BSJ-03-204, were screened for anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains. These compounds show potential inhibition of viral replication in acutely infected cells .

- BSJ-03-204 is well-documented in chemical databases, and its availability for research purposes is established .

Cancer Research and Targeted Therapy

Antimicrobial Activity

Cytotoxicity and Anti-Proliferative Effects

HIV Inhibition

Chemical Database Entries and Availability

Synthetic Scheme

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of this compound are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, and their inhibition can lead to cell cycle arrest, thereby preventing the proliferation of cells .

Mode of Action

The compound interacts with its targets by recruiting Cereblon , leading to the degradation of CDK4 and CDK6 . This results in a dose-dependent degradation of these proteins, with maximum degradation observed at a concentration of 0.25µM in Jurkat cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK4 and CDK6. These proteins are crucial for the transition from the G1 phase to the S phase of the cell cycle. Their degradation leads to cell cycle arrest, preventing the cells from proliferating .

Pharmacokinetics

It’s known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic50) ranging from 135 to 218 mM . This suggests that the compound has good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of cell proliferation. This is achieved through the degradation of CDK4 and CDK6, leading to cell cycle arrest . The compound also exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. It’s worth noting that the compound’s efficacy has been demonstrated in vitro, suggesting that it may be effective in a controlled laboratory environment .

Propriétés

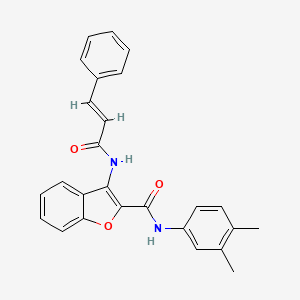

IUPAC Name |

2-[4-(3-oxo-4-pyridin-3-ylpiperazin-1-yl)sulfonylphenoxy]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O5S/c18-16(22)12-26-14-3-5-15(6-4-14)27(24,25)20-8-9-21(17(23)11-20)13-2-1-7-19-10-13/h1-7,10H,8-9,11-12H2,(H2,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNJHMABTXCMME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

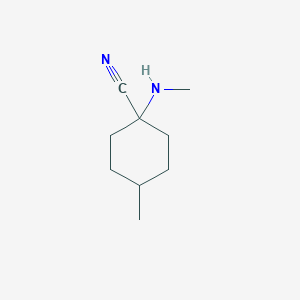

![N-(1-Cyanocyclohexyl)-N-methyl-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B2413102.png)

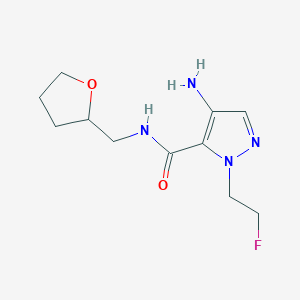

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2413108.png)

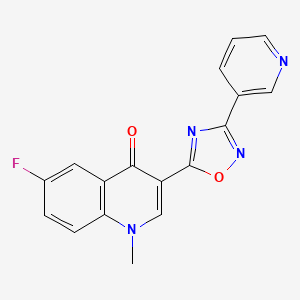

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B2413112.png)

![N-(3-chloro-2-methylphenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2413121.png)

![1,1-dimethyl-2-[(Z)-1-methylsulfanyl-2-nitroethenyl]hydrazine](/img/structure/B2413122.png)